molecular formula C11H7Cl2NO2 B14917555 methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

Cat. No.: B14917555
M. Wt: 256.08 g/mol
InChI Key: CZSNOTKMRQXBIQ-XBXARRHUSA-N
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Description

Methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H7Cl2NO2. This compound is characterized by the presence of a cyano group and a dichlorophenyl group attached to a propenoate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines in the presence of a base, thiols in the presence of a catalyst, halides in the presence of a polar aprotic solvent.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research on this compound includes its potential use as an anti-inflammatory or anticancer agent, given its structural similarity to known bioactive molecules.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dichlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:

    This compound: This compound has similar structural features but may differ in the position or type of substituents, leading to variations in reactivity and biological activity.

    This compound: Another structurally related compound with different substituents, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3/b8-4+

InChI Key

CZSNOTKMRQXBIQ-XBXARRHUSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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